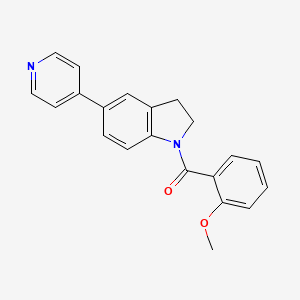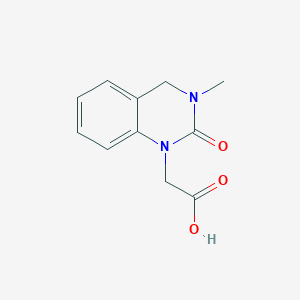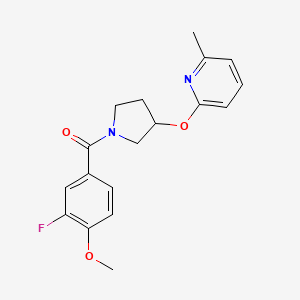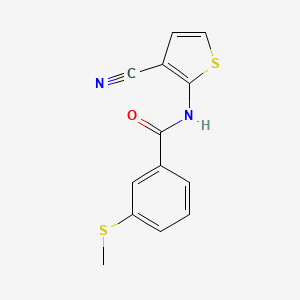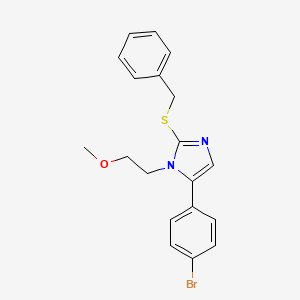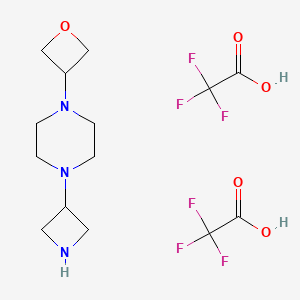
1-(Azetidin-3-yl)-4-(oxetan-3-yl)piperazine;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azetidin-3-yl)-4-(oxetan-3-yl)piperazine;2,2,2-trifluoroacetic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in drug design and development. This compound is a piperazine derivative with a unique structure that has been shown to exhibit promising biological activity.
科学的研究の応用
Antibacterial Applications
Azetidinyl and oxetan-yl groups have been incorporated into various antibacterial agents to study their effects on potency and efficacy. One study found that azetidinylquinolones, with specific stereochemistry at the azetidine and oxazine rings, significantly increased in vitro activity and oral efficacy against bacterial infections. The absolute stereochemistry of the azetidine moiety was crucial for enhancing antibacterial activity, with certain configurations being more favorable (Frigola et al., 1995).
Synthesis and Drug Development
The synthesis and structural modification of compounds containing azetidin-3-yl and oxetan-3-yl groups have been explored for their potential in drug development. The Minisci reaction, a radical addition method, has been utilized to introduce these groups into heteroaromatic systems, demonstrating their utility in the drug discovery industry for creating compounds with improved pharmacological profiles. Notable examples include the introduction of oxetane or azetidine into systems used in marketed drugs, showcasing the potential of these motifs in the design of new therapeutic agents (Duncton et al., 2009).
Chemotherapeutic Research
In chemotherapeutic research, the modification of quinolone carboxylic acids with azetidinyl substituents in place of traditional piperazine or aminopyrrolidine groups has shown promise. These modifications have led to compounds with broad-spectrum antibacterial activity, especially against Gram-positive organisms. The structure-activity relationship studies of these compounds have identified those with enhanced in vivo efficacy and high blood levels, indicating potential for further development as antibacterial agents (Frigola et al., 1993).
特性
IUPAC Name |
1-(azetidin-3-yl)-4-(oxetan-3-yl)piperazine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O.2C2HF3O2/c1-3-13(10-7-14-8-10)4-2-12(1)9-5-11-6-9;2*3-2(4,5)1(6)7/h9-11H,1-8H2;2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAZAXGYUIKCEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CNC2)C3COC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F6N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-yl)-4-(oxetan-3-yl)piperazine bis(trifluoroacetic acid) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7-Methoxybenzofuran-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2744292.png)
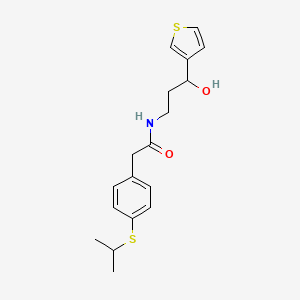
![2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2744296.png)
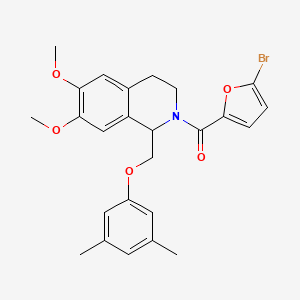
![(2-bromophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2744299.png)
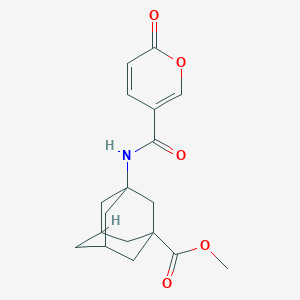
![(E)-4-(N,N-diisobutylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2744301.png)
![N-(2,4-dimethylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2744302.png)
